molecular formula C10H12BrNO B2698687 3-bromo-N,N,4-trimethylbenzamide CAS No. 201138-75-2

3-bromo-N,N,4-trimethylbenzamide

Cat. No.: B2698687
CAS No.: 201138-75-2
M. Wt: 242.116
InChI Key: ZJTGELVJIBIXDZ-UHFFFAOYSA-N
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Description

3-bromo-N,N,4-trimethylbenzamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.117 g/mol . It is a brominated derivative of N,N,4-trimethylbenzamide and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N,4-trimethylbenzamide typically involves the bromination of N,N,4-trimethylbenzamide. One common method is to react N,N,4-trimethylbenzamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N,4-trimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-amino-N,N,4-trimethylbenzamide when using ammonia.

    Oxidation: Products include various oxides or hydroxylated derivatives.

    Reduction: The major product is N,N,4-trimethylbenzamide.

Scientific Research Applications

3-bromo-N,N,4-trimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N,N-dimethylbenzamide: Similar structure but with different methylation pattern.

    4-bromo-N,N,3-trimethylbenzamide: Positional isomer with bromine at a different location.

    3-bromo-4-methoxybenzonitrile: Contains a methoxy group instead of an amide group

Uniqueness

3-bromo-N,N,4-trimethylbenzamide is unique due to its specific bromination pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-N,N,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTGELVJIBIXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201138-75-2
Record name 3-bromo-N,N,4-trimethylbenzamide
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